molecular formula C6H16N2O2 B14287662 1,1-Bis(2-methoxyethyl)hydrazine CAS No. 114478-07-8

1,1-Bis(2-methoxyethyl)hydrazine

Cat. No.: B14287662
CAS No.: 114478-07-8
M. Wt: 148.20 g/mol
InChI Key: DUFISDYXQOAXKO-UHFFFAOYSA-N
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Description

1,1-Bis(2-methoxyethyl)hydrazine is an organic compound with the molecular formula C6H16N2O2 It is a hydrazine derivative characterized by the presence of two 2-methoxyethyl groups attached to the nitrogen atoms of the hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Bis(2-methoxyethyl)hydrazine can be synthesized through the reaction of hydrazine with 2-methoxyethanol under controlled conditions. The reaction typically involves the use of a catalyst and may require heating to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 1,1-Bis(2-methoxyethyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different hydrazine derivatives.

    Substitution: The methoxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides or amines can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives.

Scientific Research Applications

1,1-Bis(2-methoxyethyl)hydrazine has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and oximes.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1-Bis(2-methoxyethyl)hydrazine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

    Hydrazine: A simpler hydrazine derivative with broader applications.

    1,1-Diisopropylhydrazine: Another hydrazine derivative with different substituents.

    1,1-Bis(2-methylpropyl)hydrazine: A compound with similar structure but different alkyl groups.

Uniqueness: 1,1-Bis(2-methoxyethyl)hydrazine is unique due to the presence of methoxyethyl groups, which impart distinct chemical properties and reactivity. This makes it suitable for specific applications where other hydrazine derivatives may not be as effective.

Properties

IUPAC Name

1,1-bis(2-methoxyethyl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O2/c1-9-5-3-8(7)4-6-10-2/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFISDYXQOAXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340915
Record name 1,1-Bis(2-methoxyethyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114478-07-8
Record name 1,1-Bis(2-methoxyethyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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